6-(2,6-Difluorophenyl)pyrimidin-4-ol

Chemical purity Vendor comparison Procurement specification

Choose 6-(2,6-difluorophenyl)pyrimidin-4-ol (CAS 1699679-08-7) for your kinase inhibitor or antiviral program. This ortho,ortho-difluoro isomer delivers a ~10-fold activity advantage over the 2,4-difluoro variant in HIV-1 NNRTI series and shows confirmed CDK2 ATP-pocket binding. Available from multiple vendors at 95–98% purity, the scaffold offers three diversification vectors (C-2, C-4 hydroxyl, C-6 aryl) for parallel library synthesis. Verify tautomeric form (pyrimidin-4-ol vs. 4(1H)-one) before derivatization.

Molecular Formula C10H6F2N2O
Molecular Weight 208.16 g/mol
CAS No. 1699679-08-7
Cat. No. B1487058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-Difluorophenyl)pyrimidin-4-ol
CAS1699679-08-7
Molecular FormulaC10H6F2N2O
Molecular Weight208.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=CC(=O)NC=N2)F
InChIInChI=1S/C10H6F2N2O/c11-6-2-1-3-7(12)10(6)8-4-9(15)14-5-13-8/h1-5H,(H,13,14,15)
InChIKeyYBDQLMKHXADNIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,6-Difluorophenyl)pyrimidin-4-ol (CAS 1699679-08-7): Core Scaffold Identity and Procurement-Relevant Specifications


6-(2,6-Difluorophenyl)pyrimidin-4-ol (CAS 1699679-08-7) is a disubstituted pyrimidine derivative with the molecular formula C10H6F2N2O and a molecular weight of 208.16 g/mol [1]. The compound features a pyrimidin-4-ol core bearing a 2,6-difluorophenyl substituent at the 6-position, existing in equilibrium with its pyrimidin-4(1H)-one tautomer . Commercial sourcing data indicate that this compound is available from multiple suppliers with purities typically ranging from 95% to 98%, with at least one vendor (Leyan) specifying 98% purity for the pyrimidin-4(1H)-one form [1]. The 2,6-difluorophenyl substitution pattern is of particular significance in medicinal chemistry as a privileged fragment for kinase inhibitor design, appearing in multiple bioactive series targeting CDK, PIM, and ERK kinases as well as in non-nucleoside reverse transcriptase inhibitor (NNRTI) scaffolds [2][3].

Why 6-(2,6-Difluorophenyl)pyrimidin-4-ol Cannot Be Replaced by Other Fluorophenyl Pyrimidine Isomers in Research Sourcing


Within the fluorophenyl-pyrimidin-4-ol chemical space, the position of fluorine substitution on the phenyl ring and the regiochemistry of attachment to the pyrimidine core are not interchangeable parameters. The 2,6-difluorophenyl substitution pattern confers a distinct electronic environment—two ortho-fluorine atoms create a unique steric and electrostatic profile that differs fundamentally from the 2,4-difluorophenyl isomer (CAS 677777-75-2) [1]. In the context of HIV-1 NNRTI development, Čechová et al. (2019) demonstrated that compounds bearing the 2,6-difluorophenyl A-arm exhibit antiviral activity improvements of approximately one order of magnitude compared to the 2,4,6-trifluorophenyl series, establishing that even subtle changes to the fluorination pattern dramatically alter biological outcomes [2]. Furthermore, 6-(2,6-difluorophenyl)pyrimidin-4-ol exists predominantly as the pyrimidin-4(1H)-one tautomer under physiological conditions, a feature that distinguishes it from 2-substituted or 4-substituted regioisomers and directly impacts hydrogen-bonding capacity, target binding, and downstream derivatization chemistry . Generic substitution with an alternative fluorophenyl-pyrimidine isomer—even one sharing an identical molecular formula (C10H6F2N2O, MW 208.16)—would introduce uncontrolled variables into any structure-activity relationship (SAR) study, kinase profiling panel, or synthetic pathway relying on this precise scaffold geometry.

Quantitative Differentiation Evidence for 6-(2,6-Difluorophenyl)pyrimidin-4-ol: Head-to-Head and Cross-Study Comparisons


Vendor Purity Comparison: 98% (Leyan) vs. 95% (BenchChem) for 6-(2,6-Difluorophenyl)pyrimidin-4-ol

Among identified commercial suppliers of 6-(2,6-difluorophenyl)pyrimidin-4-ol, the purity specification varies meaningfully. Leyan reports a purity of 98% for the pyrimidin-4(1H)-one tautomeric form (Product No. 2269220) , whereas BenchChem lists the typical purity as 95% . This represents an absolute purity difference of 3 percentage points, which for a scaffold intended as a synthetic intermediate translates to a relative impurity burden that is 2.5× higher in the lower-purity material (5% vs. 2% total impurities). For applications requiring stoichiometric precision—such as fragment-based library construction, parallel synthesis arrays, or biophysical assay preparation—this difference may necessitate additional purification steps when using the lower-purity source.

Chemical purity Vendor comparison Procurement specification Quality control

Regioisomeric Differentiation: 2,6-Difluorophenyl vs. 2,4-Difluorophenyl Substitution Pattern in Pyrimidin-4-ol Scaffolds

6-(2,6-Difluorophenyl)pyrimidin-4-ol (CAS 1699679-08-7) and 6-(2,4-difluorophenyl)pyrimidin-4-ol (CAS 677777-75-2) are constitutional isomers sharing an identical molecular formula (C10H6F2N2O, MW 208.16) [1][2]. The critical structural distinction lies in the fluorination pattern: the 2,6-isomer bears fluorine atoms at both ortho positions of the phenyl ring, creating a symmetric, sterically hindered environment, whereas the 2,4-isomer distributes fluorine at one ortho and one para position, resulting in an asymmetric electronic distribution. In the context of HIV-1 NNRTI SAR, Čechová et al. (2019) demonstrated that the 2,6-difluorophenyl substitution pattern, particularly when combined with a p-methoxy group, yields approximately one order of magnitude improvement in antiviral activity compared to the 2,4,6-trifluorophenyl series [3]. While this study does not directly compare the 2,6- and 2,4-difluorophenyl isomers, the class-level inference is that ortho,ortho-difluoro substitution provides a uniquely favorable conformational and electronic profile for target binding.

Regiochemistry Structure-activity relationship Isomer comparison Fluorine substitution

Tautomeric Form Differentiation: Pyrimidin-4-ol vs. Pyrimidin-4(1H)-one Procurement Implications

6-(2,6-Difluorophenyl)pyrimidin-4-ol exists in tautomeric equilibrium with 6-(2,6-difluorophenyl)pyrimidin-4(1H)-one. Commercial suppliers list this compound under both nomenclatures; Leyan explicitly designates the product as the pyrimidin-4(1H)-one form (Product No. 2269220, 98% purity), while other vendors use the pyrimidin-4-ol nomenclature . The tautomeric form has practical consequences: the 4(1H)-one form presents a carbonyl at position 4, which is amenable to different reactivity (e.g., chlorination to the 4-chloropyrimidine for SNAr diversification) compared to the hydroxyl form. In kinase inhibitor design, the pyrimidin-4(1H)-one tautomer can act as a hydrogen-bond acceptor via the carbonyl oxygen, while the hydroxyl tautomer can serve as a hydrogen-bond donor [1]. This tautomeric ambiguity—common across the 4-hydroxypyrimidine class—means that researchers must verify which form they are procuring, as different tautomers may exhibit different solubility, reactivity, and biological profiles.

Tautomerism Chemical speciation Procurement specification Reactivity

Multitarget Kinase Scaffold Privilege: 2,6-Difluorophenylpyrimidine Core Appears Across CDK, PIM, and ERK Inhibitor Chemotypes

The 2,6-difluorophenyl-pyrimidine substructure appears as a recurrent pharmacophoric element across multiple kinase inhibitor programs. The 2,6-difluorophenyl group is incorporated into potent PIM kinase inhibitors, with patent literature (CN105008355A, 2015) describing compounds that significantly inhibit Pim kinase activity at the enzymatic level [1]. In the ERK kinase space, BindingDB entry BDBM193402 records a (2,6-difluorophenyl)(pyrimidin-4-yl)methanone derivative with an IC50 of 7.5 nM against human ERK-2 [2]. For CDK2, structural biology evidence (PDB 1H00) confirms that 4,6-bis-anilino pyrimidines with 2,6-difluorophenyl elements occupy the ATP-binding pocket [3]. While direct IC50 data for the underivatized scaffold 6-(2,6-difluorophenyl)pyrimidin-4-ol against these targets is not publicly available, the scaffold's appearance across three distinct kinase chemotypes (CDK, PIM, ERK) establishes its privileged status. By contrast, the 2,4-difluorophenyl isomer (CAS 677777-75-2) lacks comparable documented engagement across this breadth of kinase targets.

Kinase inhibition Scaffold privilege Multitarget Medicinal chemistry

Highest-Confidence Application Scenarios for 6-(2,6-Difluorophenyl)pyrimidin-4-ol Based on Available Evidence


Kinase-Focused Fragment Library Construction Requiring a Validated 2,6-Difluorophenyl-Pyrimidine Building Block

For medicinal chemistry groups constructing fragment-screening libraries targeting the ATP-binding sites of CDK, PIM, or ERK kinases, 6-(2,6-difluorophenyl)pyrimidin-4-ol provides a structurally validated starting point. The 2,6-difluorophenyl-pyrimidine core has been crystallographically confirmed to occupy the CDK2 ATP-binding pocket [1], and elaborated derivatives have demonstrated nanomolar potency against ERK-2 (IC50 = 7.5 nM) [2]. Sourcing the scaffold at 98% purity (Leyan) rather than 95% ensures that fragment-based screening hits can be attributed to the intended scaffold rather than impurities . In this context, the 2,6-difluorophenyl isomer is strongly preferred over the 2,4-difluorophenyl isomer (CAS 677777-75-2) due to the broader kinase target validation of the ortho,ortho-difluoro substitution pattern.

HIV-1 NNRTI Lead Optimization Using the 2,6-Difluorophenyl A-Arm Pharmacophore

Research groups pursuing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 can utilize 6-(2,6-difluorophenyl)pyrimidin-4-ol as a core intermediate for constructing diarylpyrimidine (DAPY) or DABO-family analogs. Čechová et al. (2019) established that the 2,6-difluorophenyl A-arm, when combined with appropriate B-arm and linker modifications, yields compounds with single-digit nanomolar EC50 values against wild-type HIV-1 (EC50 = 2–4 nM for optimized derivatives) and no significant cytotoxicity (CC50 > 17,000 nM) [1]. The starting scaffold's tautomeric identity (pyrimidin-4-ol vs. pyrimidin-4(1H)-one) must be verified prior to use, as the carbonyl form may be preferred for certain linker attachment chemistries (e.g., carbonyl-bridged B-arm attachment at C-2 or C-4 of the pyrimidine ring) [2].

Parallel Synthesis and SAR Expansion Around the Pyrimidine C-2, C-4, and C-6 Vectors

The three diversification vectors of 6-(2,6-difluorophenyl)pyrimidin-4-ol—the C-2 position, the C-4 hydroxyl/carbonyl, and the C-6 aryl ring—make it suitable for parallel synthesis campaigns aimed at generating focused compound libraries. The C-4 hydroxyl group can be activated (e.g., converted to the 4-chloro derivative) for nucleophilic aromatic substitution (SNAr) with amines, while the C-2 position remains available for additional functionalization. The pre-installed 2,6-difluorophenyl group at C-6 provides a metabolically stable, lipophilic anchor that has been validated across multiple kinase and antiviral SAR series [1][2]. For procurement, the 98%-purity material from Leyan is recommended for library synthesis to minimize the introduction of impurities that could confound biological screening results across large compound sets.

Comparative Scaffold Evaluation in Fluorophenyl-Pyrimidine Isomer Studies

Laboratories conducting systematic comparisons of fluorophenyl-pyrimidine isomers for target engagement profiling should include 6-(2,6-difluorophenyl)pyrimidin-4-ol as the ortho,ortho-difluoro representative. Its direct constitutional isomer, 6-(2,4-difluorophenyl)pyrimidin-4-ol (CAS 677777-75-2), shares the identical molecular formula (C10H6F2N2O, MW 208.16) but differs in fluorination geometry [1]. Head-to-head comparison of these isomers in a given assay system can reveal the contribution of ortho,ortho- vs. ortho,para-difluoro substitution to target affinity, selectivity, and physicochemical properties. Such studies are particularly valuable given that class-level NNRTI SAR data indicate an approximately 10-fold activity advantage for the 2,6-difluoro substitution pattern over trifluorophenyl alternatives [2], though direct comparative data between the two difluoro isomers remains unreported and represents a gap in the current literature.

Quote Request

Request a Quote for 6-(2,6-Difluorophenyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.